N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its unique structure, which includes a benzothiazole ring substituted with ethyl, methoxy, and methyl groups, and a cyclopropanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones. The ethyl, methoxy, and methyl substituents are introduced through various electrophilic aromatic substitution reactions.
The cyclopropanecarboxamide moiety is then attached via a coupling reaction, often using reagents like cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated benzothiazole derivative, while reduction of the benzothiazole ring can produce a dihydrobenzothiazole compound.
Scientific Research Applications
N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-aminobenzothiazole: A precursor in the synthesis of more complex benzothiazole derivatives.
Cyclopropanecarboxamide: A simpler analog without the benzothiazole ring.
Uniqueness
N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of both benzothiazole and cyclopropanecarboxamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-17-12-11(19-3)8-5-9(2)13(12)20-15(17)16-14(18)10-6-7-10/h5,8,10H,4,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFFBADZEVXCGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3CC3)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.